Ligand-Induced Diastereoselectivity: Helical Configuration Control in Titanium(IV) Complexes
The (1R,2R)-DPEDA ligand, the parent scaffold of CAS 320778-96-9, exclusively directs the formation of the Δ helical configuration in TiO4N2 coordination entities, whereas the enantiomeric (1S,2S) form selectively induces the Λ configuration [1]. This absolute stereochemical control is a direct consequence of the (1R,2R) configuration of the 1,2-diphenylethane backbone and provides a quantitative structural basis for selecting the (1R,2R)-enantiomer over its (1S,2S) counterpart when targeting specific chiral metal environments.
| Evidence Dimension | Stereoselectivity in metal complex formation (helical configuration) |
|---|---|
| Target Compound Data | (1R,2R)-DPEDA scaffold induces Δ configuration |
| Comparator Or Baseline | (1S,2S)-DPEDA scaffold induces Λ configuration |
| Quantified Difference | Exclusive diastereoselectivity for Δ vs. Λ form depending on enantiomer used |
| Conditions | Ti(OiPr)4, biphenolato-based ligands (L1, L2), dichloromethane, room temperature |
Why This Matters
This evidence confirms the (1R,2R) enantiomer is mandatory for laboratories constructing catalysts that require the Δ helical topology, making the enantiomeric purity of the purchased ligand critical for reproducible asymmetric induction.
- [1] Evaluation of the stereoselectivity for titanium(IV)-based coordination entities induced by the enantiopure diphenylethene-1,2-diamine ligand. Univoak/HAL, 2019. Also published in Dalton Transactions. View Source
